Agnoside: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
Agnoside: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agnoside, an iridoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery of Agnoside, its primary natural sources, and detailed methodologies for its extraction and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological activities, including its anti-inflammatory, pro-angiogenic, and dopaminergic effects, supported by quantitative data and graphical representations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Structural Elucidation
Agnoside was first isolated and characterized in 1959 by R. Hänsel and E. Winde from the fruits of Vitex agnus-castus.[1] It is structurally defined as the ester of aucubin and p-hydroxybenzoic acid.[2] The chemical formula of Agnoside is C₂₂H₂₆O₁₁, with a molar mass of 466.439 g·mol⁻¹.[2]
Structural Characterization
The structural elucidation of Agnoside has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR analyses are crucial for the unambiguous assignment of the chemical structure of Agnoside. The following table summarizes the reported chemical shifts for Agnoside.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| Iridoid Moiety | ||
| 1 | 97.8 | 5.08 (d, 8.0) |
| 3 | 141.2 | 6.25 (dd, 6.0, 1.5) |
| 4 | 105.5 | 4.80 (dd, 6.0, 1.5) |
| 5 | 79.8 | 3.65 (m) |
| 6 | 42.9 | 2.85 (m) |
| 7 | 129.2 | 5.85 (d, 5.5) |
| 8 | 62.8 | 4.65 (d, 5.5) |
| 9 | 46.5 | 2.60 (m) |
| 10 | 21.3 | 1.05 (d, 7.0) |
| 11 | - | - |
| p-Hydroxybenzoyl Moiety | ||
| 1' | 129.8 | - |
| 2', 6' | 131.5 | 7.85 (d, 8.5) |
| 3', 5' | 115.2 | 6.80 (d, 8.5) |
| 4' | 161.5 | - |
| 7' (C=O) | 166.5 | - |
| Glucose Moiety | ||
| 1'' | 99.5 | 4.60 (d, 7.5) |
| 2'' | 73.5 | 3.20 (m) |
| 3'' | 76.8 | 3.35 (m) |
| 4'' | 70.5 | 3.25 (m) |
| 5'' | 77.2 | 3.30 (m) |
| 6'' | 61.5 | 3.68 (m), 3.85 (m) |
Note: Chemical shifts are reported for Agnoside in CD₃OD and may vary slightly depending on the solvent and instrument frequency. The data is compiled from various sources for illustrative purposes.
1.1.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of Agnoside. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at m/z 465. The fragmentation pattern of Agnoside in MS/MS experiments is characteristic of iridoid glycosides and involves the cleavage of the glycosidic bond and the ester linkage. The major fragmentation pathways include the loss of the glucose moiety (162 Da) and the p-hydroxybenzoyl group (121 Da).
Natural Sources and Extraction
Agnoside is primarily found in plants of the Vitex genus (family Lamiaceae).
Primary Natural Sources
The most significant natural sources of Agnoside include:
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Vitex agnus-castus (Chaste Tree): The fruits and leaves are particularly rich in Agnoside.[2]
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Vitex negundo : The leaves of this species are a major source of Agnoside.
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Vitex rotundifolia
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Castilleja tenuiflora
Quantitative Data on Agnoside Content
The concentration of Agnoside can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed.
| Plant Species | Plant Part | Agnoside Content/Yield | Reference |
| Vitex agnus-castus | Inflorescences | Up to 7.59% total flavonoids (expressed as orientin) | |
| Vitex agnus-castus | Leaves | 2.09% orientin | |
| Vitex agnus-castus | Stems | Lower concentration compared to leaves and inflorescences | |
| Vitex negundo | Leaves | 40.10 mg/g (Microwave-Assisted Extraction) | [3] |
Experimental Protocol: Microwave-Assisted Extraction (MAE) of Agnoside from Vitex negundo Leaves
This protocol describes an efficient method for the extraction of Agnoside based on published literature.[3]
2.3.1. Materials and Equipment
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Dried and powdered leaves of Vitex negundo
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Methanol
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Microwave extraction system
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Filter paper
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Rotary evaporator
2.3.2. Procedure
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Weigh 1 gram of the powdered Vitex negundo leaves and place it into the microwave extraction vessel.
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Add 10 mL of methanol to the vessel (solvent-to-drug ratio of 10:1 mL/g).
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Set the microwave power to 350 W and the extraction time to 20 minutes.
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After extraction, allow the mixture to cool to room temperature.
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Filter the extract through filter paper to remove the plant debris.
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Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing Agnoside.
2.3.3. Quantification by High-Performance Liquid Chromatography (HPLC) The quantification of Agnoside in the extract can be performed using a validated HPLC method.
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid).
-
Detection: UV detector at 258 nm.
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Quantification: Based on a calibration curve of a certified Agnoside standard.
Biological Activities and Signaling Pathways
Agnoside exhibits a range of biological activities, and research has begun to elucidate the underlying molecular mechanisms.
Anti-inflammatory Activity
Agnoside has demonstrated significant anti-inflammatory properties. One of the key mechanisms is through the inhibition of the HIF-1α/NLRP3 inflammasome signaling pathway.[3] This pathway is crucial in the inflammatory response, and its inhibition by Agnoside leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Pro-angiogenic Activity
Agnoside has been identified as a pro-angiogenic small molecule that promotes the formation of new blood vessels.[1][4] This activity is mediated through the stimulation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By activating VEGFR2, Agnoside triggers downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.
Dopaminergic Activity
Extracts of Vitex agnus-castus have long been known for their effects on the dopaminergic system. Recent studies have shown that Agnoside itself exhibits dopaminergic activity.[5] This activity is believed to be mediated through the interaction with dopamine D2 receptors.[6] The dopaminergic action of Agnoside may contribute to the traditional uses of Vitex extracts in managing conditions related to hormonal imbalances.
Conclusion and Future Directions
Agnoside is a pharmacologically active iridoid glycoside with well-defined natural sources and established methods for its extraction and characterization. Its demonstrated anti-inflammatory, pro-angiogenic, and dopaminergic activities, mediated through specific signaling pathways, highlight its potential as a lead compound for the development of new therapeutic agents. Future research should focus on further elucidating the intricate molecular targets of Agnoside, conducting comprehensive preclinical and clinical studies to validate its therapeutic efficacy and safety, and exploring synergistic effects with other natural compounds or conventional drugs. The detailed information provided in this guide aims to facilitate and inspire further investigation into the promising therapeutic applications of Agnoside.
References
- 1. Identification and characterization of agnuside, a natural proangiogenic small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-arthritic activity of agnuside mediated through the down-regulation of inflammatory mediators and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agnuside Alleviates Synovitis and Fibrosis in Knee Osteoarthritis through the Inhibition of HIF-1α and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of agnuside, a natural proangiogenic small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Chemical Composition and Dopaminergic Activity of the Vitex Agnus-castus Fruits | Adamov | Drug development & registration [pharmjournal.ru]
- 6. Pharmacological activities of Vitex agnus-castus extracts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
